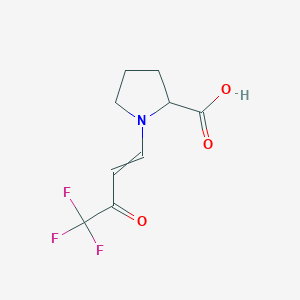

1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

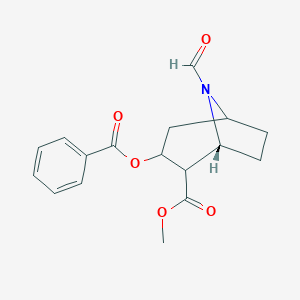

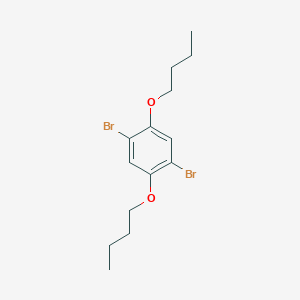

The compound "1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxylic acid" is a fluorinated pyrrolidine derivative with potential interest in pharmaceutical and chemical research due to its structural features, which include a trifluoromethyl ketone and a carboxylic acid functional group. While the specific compound is not directly discussed in the provided papers, related structures and reactivities are explored, which can shed light on the potential properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of fluorinated pyrrolidine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of a related compound, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, involves the reaction of an aniline derivative with diethyl ethoxymethylenemalonate, followed by cyclization, ethylation, and hydrolysis . This suggests that the synthesis of the compound of interest might also involve multi-step reactions, possibly starting from a pyrrolidine precursor and introducing the trifluoromethyl group and carboxylic acid moiety through subsequent functional group transformations.

Molecular Structure Analysis

The molecular structure of fluorinated pyrrolidine derivatives is characterized by the presence of a pyrrolidine ring, a key structural motif in many bioactive molecules. The fluorine atoms can significantly influence the electronic properties of the molecule, as seen in the study of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, where spectroscopic and quantum chemical methods were used to investigate its properties . These methods could similarly be applied to analyze the electronic structure of "1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxylic acid," providing insights into its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can vary widely depending on the substituents attached to the ring. For example, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form coordination polymers or metallomacrocycles, depending on the reaction conditions . This indicates that the compound of interest may also participate in coordination chemistry, potentially forming complexes with metal ions due to the presence of the carboxylic acid group. Additionally, the trifluoromethyl ketone moiety could undergo nucleophilic addition reactions, given its electrophilic character.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxylic acid" would likely be influenced by its fluorinated and carboxylic acid groups. Fluorinated compounds often exhibit increased lipophilicity and metabolic stability, which can be advantageous in drug design . The carboxylic acid moiety contributes to the compound's acidity and potential for hydrogen bonding, which could affect its solubility and interaction with biological molecules. The synthesis of related compounds, such as 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo-[3,2-b]pyridine-3-carboxylic acids, involves condensation reactions that could also be relevant for the synthesis and modification of the compound .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxylic acid and its derivatives have been explored for their unique chemical properties, particularly in the synthesis of complex molecules. For instance, a versatile method for synthesizing various pyrrolidin-1-oxyl fatty acids involves Michael addition to α,β-unsaturated ketones, leading to γ-nitroketones, followed by ring closure and phase-transfer oxidation, highlighting the compound's utility in creating molecules with a stable free radical (spin label) (Hideg & Lex, 1984). Similarly, cyclic amines like pyrrolidine undergo redox-annulations with α,β-unsaturated carbonyl compounds, showcasing the compound's role in synthesizing ring-fused pyrrolines, which can be oxidized to pyrroles or reduced to pyrrolidines (Kang, Richers, Sawicki, & Seidel, 2015).

Catalysis and Organic Reactions

The compound has also been investigated in catalysis and various organic reactions. For instance, sulfonamides have been studied as novel terminators of cationic cyclizations, where trifluoromethanesulfonic acid catalyzes cyclisation of homoallylic sulfonamides to yield pyrrolidines, demonstrating the potential for efficient formation of polycyclic systems (Haskins & Knight, 2002). Additionally, the synthesis of alpha-cyclopropyl-beta-homoprolines via 1,3-dipolar cycloadditions and subsequent rearrangements underscores the compound's versatility in generating cyclic beta-amino acids with high stereocontrol (Cordero, Salvati, Vurchio, de Meijere, & Brandi, 2009).

Metal-Organic Frameworks and Dye Adsorption

In the realm of material science, the compound has been utilized in the synthesis of novel metal-organic frameworks (MOFs) for environmental applications. A study demonstrated the synthesis of a MOF with good adsorption effects on methyl orange, highlighting the potential for selective dye adsorption and separation in water treatment processes (Zhao, Meng, Liu, Guo, & Jing, 2020).

Quantum Chemical Studies

Quantum chemical studies have explored the spectroscopic properties of compounds related to 1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxylic acid, providing insights into their electronic properties, thermodynamic parameters, and molecular interactions. Such studies are crucial for understanding the fundamental properties of these compounds and their potential applications in various fields of chemistry (Devi, Bishnoi, & Fatma, 2020).

Propriétés

IUPAC Name |

1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO3/c10-9(11,12)7(14)3-5-13-4-1-2-6(13)8(15)16/h3,5-6H,1-2,4H2,(H,15,16)/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRARUCXWDNEBTJ-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C=CC(=O)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N(C1)/C=C/C(=O)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,4,4-Trifluoro-3-oxo-but-1-enyl)-pyrrolidine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide](/img/structure/B137525.png)

![2-[3-[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B137550.png)